Dolutegravir-d3 SR Isomer
Description
Properties
Molecular Formula |
C₂₀H₁₆D₃F₂N₃O₅ |
|---|---|
Molecular Weight |
422.4 |
Synonyms |
(4S,12aR)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide-d3; |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization of Dolutegravir D3 Sr Isomer
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is an indispensable tool for the enantioselective separation of stereoisomers. researchgate.net The development of a robust chiral HPLC method for dolutegravir (B560016) isomers involves the systematic optimization of several key chromatographic parameters, including the stationary phase, mobile phase, and detection method, to achieve adequate resolution between the desired isomer and its counterparts. scholarsresearchlibrary.com
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving stereoisomeric separation. Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives, are widely used due to their broad chiral recognition capabilities. chromatographyonline.com
Chiralpak IF-3: This CSP consists of amylose tris(3-chloro-4-methylphenylcarbamate) immobilized onto a 3 µm silica (B1680970) support. uvison.comthelabstore.co.uk The immobilization process enhances the column's robustness and allows for the use of a wider range of organic solvents, which can be crucial for method development. uvison.comanalytics-shop.com A specific and sensitive reversed-phase HPLC (RP-HPLC) method has been developed using a Chiralpak IF-3 column for the separation of the (R,R)-diastereomer, (S,S)-diastereomer, and (S,R) enantiomer of dolutegravir. scholarsresearchlibrary.com This stationary phase provides the necessary selectivity to resolve these closely related isomers. scholarsresearchlibrary.com
Lux Cellulose-4: This stationary phase is based on a cellulose tris(4-chloro-3-methylphenylcarbamate) derivative. chromatographyonline.com It offers a different chiral recognition mechanism compared to amylose-based phases, providing an alternative selectivity that can be advantageous for challenging separations. phenomenex.comphenomenex.com A chiral HPLC method has been successfully developed for the quantification of the dolutegravir enantiomer ((4S,12aR)-enantiomer) and a diastereomer ((4R,12aR)-diastereomer) using a Lux Cellulose-4 column (250 mm x 4.6 mm, 5µm). humanjournals.com This demonstrates its effectiveness in resolving dolutegravir's specific stereoisomers. globalresearchonline.net
| Stationary Phase | Selector Chemistry | Key Feature | Application for Dolutegravir |
|---|---|---|---|
| Chiralpak IF-3 | Amylose tris(3-chloro-4-methylphenylcarbamate) | Immobilized phase, high solvent versatility | Separation of (R,R), (S,S), and (S,R) isomers scholarsresearchlibrary.comscholarsresearchlibrary.com |
| Lux Cellulose-4 | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Unique chlorinated cellulose derivative, alternative selectivity | Quantification of (4S,12aR)-enantiomer and (4R,12aR)-diastereomer globalresearchonline.nethumanjournals.com |
Once a suitable CSP is selected, the mobile phase composition must be optimized to achieve the desired resolution and run time. This involves adjusting the type and ratio of organic modifiers and aqueous buffers.
For the separation of dolutegravir's optical isomers on a Chiralpak IF-3 column, an isocratic mobile phase was optimized. scholarsresearchlibrary.com This mobile phase consisted of a buffer (potassium dihydrogen phosphate (B84403), pH adjusted to 2.0 with orthophosphoric acid) and a solvent mixture (acetonitrile and tertiary butyl methyl ether) in a 63:37 v/v ratio. scholarsresearchlibrary.com The analysis is performed under these isocratic conditions, meaning the mobile phase composition remains constant throughout the run. scholarsresearchlibrary.com
In the method using the Lux Cellulose-4 column, a different isocratic mobile phase was employed. humanjournals.com It consisted of a mixture of acetonitrile, water, and orthophosphoric acid in a ratio of 980:40:2 v/v/v. globalresearchonline.nethumanjournals.com The high proportion of the organic solvent (acetonitrile) is characteristic of a normal-phase or polar organic mode of chromatography, which is often effective for polysaccharide-based CSPs.
Ultraviolet (UV) detection is commonly used for the analysis of dolutegravir due to the presence of chromophores in its molecular structure. nih.gov A Photodiode Array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. researchgate.net This capability is useful for confirming the identity of peaks and assessing their purity.
For the analysis of dolutegravir and its isomers, detection is typically carried out at wavelengths where the compound exhibits strong absorbance. researchgate.net In the method utilizing the Chiralpak IF-3 column, a PDA detector was used, and data was acquired at 260 nm. scholarsresearchlibrary.com Similarly, for the method with the Lux Cellulose-4 column, a diode array detector was used with the analyte being monitored at 258 nm. humanjournals.com These wavelengths are consistent with the UV absorption spectrum of dolutegravir. researchgate.net
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Chiralpak IF-3 | Lux Cellulose-4 (250 x 4.6 mm, 5µ) humanjournals.com |
| Mobile Phase | Potassium dihydrogen phosphate (pH 2.0), Acetonitrile, Tertiary butyl methyl ether (63:37 v/v) scholarsresearchlibrary.com | Acetonitrile, Water, Orthophosphoric acid (980:40:2 v/v/v) humanjournals.com |
| Elution Mode | Isocratic scholarsresearchlibrary.com | Isocratic humanjournals.com |
| Flow Rate | 1.0 mL/min scholarsresearchlibrary.com | 1.5 mL/min humanjournals.com |
| Column Temperature | 35°C scholarsresearchlibrary.com | 25°C humanjournals.com |
| Detection | PDA at 260 nm scholarsresearchlibrary.com | Diode Array at 258 nm humanjournals.com |
Reversed-Phase HPLC for General Purity and Impurity Profiling
While chiral HPLC is essential for stereoisomer analysis, reversed-phase HPLC (RP-HPLC) is the workhorse for general purity assessment and the determination of process-related impurities and degradation products. globalresearchonline.netlongdom.org Impurity profiling is a critical regulatory requirement to ensure the quality and consistency of the drug substance. pharmacophorejournal.com
RP-HPLC methods for dolutegravir typically use non-polar stationary phases, such as C8 or C18, with a more polar mobile phase. nih.govsemanticscholar.org A stability-indicating RP-HPLC method was developed to separate dolutegravir from its related impurities using a C8 column (150 × 4.6 mm, 5µm). longdom.orgsemanticscholar.org The mobile phase for this method employed a gradient elution mode with 0.1% trifluoroacetic acid in water as mobile phase A and methanol (B129727) as mobile phase B. longdom.orgsemanticscholar.org Other methods have utilized Phenyl-Hexyl columns with a mobile phase of sodium dihydrogen phosphate dihydrate buffer, methanol, and acetonitrile. pharmacophorejournal.com These methods are validated to be specific, accurate, and precise for quantifying impurities, demonstrating their suitability for quality control. semanticscholar.org
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis, higher resolution, and improved sensitivity compared to traditional HPLC. rsc.org UPLC is particularly valuable for complex separations, such as the analysis of degradation products or the simultaneous estimation of multiple compounds. asiapharmaceutics.info
A Quality by Design (QbD) approach has been applied to develop a stability-indicating UPLC method to separate dolutegravir from its degradation products. rsc.org This method achieved effective separation on a phenyl hexyl column (100 × 2.1 mm, 1.7 μm) using a gradient elution with 10 mM acetate (B1210297) buffer (pH 4.0) and methanol. rsc.org The UPLC system's high resolution was instrumental in separating a total of 14 degradation products, including two new diastereomers formed under hydrolytic stress. rsc.org UPLC has also been used for the simultaneous quantification of dolutegravir along with other antiretroviral drugs, demonstrating its efficiency for analyzing combination products. globalresearchonline.netasiapharmaceutics.info
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry serves as a cornerstone for the characterization of Dolutegravir-d3 SR Isomer, providing definitive data on its molecular weight, elemental composition, structure, and utility in quantitative bioanalysis. The incorporation of three deuterium (B1214612) atoms necessitates precise analytical techniques to confirm the location and stability of the isotopic labels and to leverage its properties as an internal standard.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides accurate mass measurements with high precision, enabling the differentiation of compounds with the same nominal mass but different elemental formulas. nih.gov This capability is crucial for verifying the successful incorporation of the three deuterium atoms into the dolutegravir molecule.
For this compound, HRMS analysis confirms the molecular formula C₂₀H₁₆D₃F₂N₃O₅ by measuring its mass-to-charge ratio (m/z) with a high degree of accuracy, typically within a few parts per million (ppm). scholarsresearchlibrary.com This precise measurement distinguishes it from the unlabeled dolutegravir and other potential impurities or isomers. nih.govscholarsresearchlibrary.com
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆D₃F₂N₃O₅ |
| Theoretical Monoisotopic Mass | 422.1458 u |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 423.1537 |
| Typical Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of this compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.
The deuterium labeling in this compound is typically on the difluorobenzyl moiety. This specific labeling pattern results in a predictable mass shift in fragments containing this part of the molecule. For instance, a key fragmentation pathway for dolutegravir involves the cleavage of the amide bond, generating characteristic product ions. The presence of the three deuterium atoms on the benzyl (B1604629) group would increase the mass of the corresponding fragment ion by 3 Da compared to unlabeled dolutegravir. Analysis of these specific mass shifts confirms the location of the isotopic labels. nih.gov
Table 2: Major Predicted MS/MS Fragment Ions for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 423.15 | 283.1 | [M+H - C₈H₂D₃F₂N]⁺ |
| 423.15 | 279.1 | [Fragment from the tricyclic core] |
On-line Hydrogen/Deuterium Exchange Liquid Chromatography-Mass Spectrometry (LC-MS) for Exchangeable Hydrogen Determination
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the number of labile hydrogens in a molecule. nih.gov While this compound contains stable, covalently bonded deuterium atoms for use as an internal standard, it also possesses exchangeable protons on its hydroxyl (-OH) and amide (-NH-) functional groups.
By introducing the compound into an LC-MS system with a mobile phase containing deuterium oxide (D₂O), these labile protons can be rapidly exchanged for deuterium atoms. nih.gov This exchange results in a predictable increase in the molecule's mass, corresponding to the number of exchangeable sites. This analysis can confirm the structural integrity of the molecule and differentiate the stable isotopic labels from the exchangeable protons, providing further structural characterization. nih.govnih.gov
Table 3: Exchangeable Hydrogens in this compound
| Functional Group | Number of Exchangeable Hydrogens |
|---|---|
| Enolic Hydroxyl (-OH) | 1 |
| Amide (-NH-) | 1 |
| Total | 2 |
Application of this compound as an Internal Standard in Quantitative LC-MS/MS Methods
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of dolutegravir in biological matrices such as plasma, breast milk, and hair. nih.govnih.govjhu.edu An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, but is distinguishable by mass. nih.gov
Being a stable isotope-labeled version of the analyte, this compound fulfills these requirements perfectly. medchemexpress.com It compensates for variations during sample preparation and potential matrix effects during analysis, thereby ensuring high accuracy and precision of the quantitative results. nih.govjhu.edu In a typical assay, a known amount of this compound is added to the sample, which is then processed and analyzed. The ratio of the analyte's MS/MS signal to the internal standard's signal is used to calculate the concentration of dolutegravir.
Table 4: Typical LC-MS/MS Parameters for Dolutegravir Quantification using this compound as Internal Standard
| Parameter | Dolutegravir (Analyte) | This compound (IS) |
|---|---|---|
| Precursor Ion (m/z) | 420.1 | 423.1 |
| Product Ion (m/z) | 136.0 | 283.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Chromatography | Reversed-phase C18 column | Reversed-phase C18 column |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides unequivocal evidence for the structure and the specific location of deuterium labeling in this compound. The ¹H-NMR spectrum of an isotopically labeled compound will show the absence of signals corresponding to the positions where protons have been replaced by deuterium atoms.
Table 5: Comparison of Key ¹H-NMR Signals for Dolutegravir and this compound
| Proton Environment | Expected Signal in Dolutegravir | Expected Signal in this compound |
|---|---|---|
| Difluorobenzyl -CH₂- | Present (typically a multiplet) | Absent |
| Difluorobenzyl Aromatic -CH- | Present (typically a multiplet) | Absent (for one position) |
| Oxazine (B8389632) Ring Protons | Present | Present |
| Pyridinone Ring Proton | Present | Present |
| Amide -NH- | Present (broad singlet) | Present (broad singlet) |
| Enolic -OH- | Present (broad singlet) | Present (broad singlet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 NMR (¹³C-NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a specific chemical environment produces a distinct signal, providing a "fingerprint" of the molecule's structure. For this compound, the ¹³C-NMR spectrum would be nearly identical to that of the non-deuterated SR isomer, as the primary effect of deuterium substitution is observed in ¹H-NMR and on the directly attached carbon atom (a subtle isotopic shift and change in multiplicity). The spectrum confirms the presence of all 20 carbon atoms in their expected chemical environments, from the carbonyl carbons of the dioxo and carboxamide groups to the carbons of the aromatic and aliphatic regions.
Solid-state ¹³C-NMR has also been utilized to characterize crystalline forms of Dolutegravir salts, revealing chemical shifts that are sensitive to the solid-state packing and polymorphic form of the compound. google.com
Table 1: Representative ¹³C-NMR Chemical Shifts for the Dolutegravir Skeleton Note: These are expected values based on the structure; actual values for the specific d3-SR isomer may vary slightly.
| Carbon Atom Type | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 180 |
| Aromatic/Vinylic (C=C) | 100 - 150 |
| Aliphatic (C-N, C-O) | 50 - 80 |
Advanced NMR Techniques for Stereochemical Assignment and Conformational Studies
Determining the precise three-dimensional structure, including the absolute stereochemistry and preferred conformation, is critical. Advanced NMR techniques are central to this challenge. While a standard ¹H or ¹³C-NMR spectrum confirms the connectivity of atoms, it does not typically define the stereochemistry.
For complex molecules like this compound, methods such as the Nuclear Overhauser Effect (NOE) are employed. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space, allowing for the determination of the proximity of atoms. This information is crucial for confirming the relative configuration of stereocenters and understanding the molecule's conformational preferences in solution.
Furthermore, for the unambiguous assignment of absolute stereochemistry, chiral derivatizing agents (CDAs) can be used in conjunction with NMR. researchgate.net By reacting the chiral molecule with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts can be systematically analyzed to deduce the absolute configuration of the original molecule. researchgate.net
Investigations into the Impact of Deuteration on NMR Spectra
The introduction of deuterium atoms into a molecule has a distinct and predictable impact on its NMR spectra. Deuterium (²H) is an NMR-active nucleus with a spin of 1, unlike the spin-1/2 proton (¹H). wikipedia.org Consequently, in the ¹H-NMR spectrum of this compound, the signal corresponding to the proton at the deuterated position will be absent.
Conversely, a ²H-NMR spectrum can be acquired to directly observe the deuterium nucleus. wikipedia.org This provides definitive confirmation of the site and effectiveness of the isotopic labeling. wikipedia.org The chemical shift range in ²H-NMR is similar to that of ¹H-NMR, though the resolution is often lower. wikipedia.org The primary utility lies in verifying the specific location of the deuterium label, which is essential for deuterated drug candidates developed to leverage the kinetic isotope effect for improved metabolic profiles. acs.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the IR spectrum provides clear evidence for its key structural components. The substitution of hydrogen with deuterium results in a shift of the corresponding C-D stretching and bending frequencies to lower wavenumbers compared to C-H vibrations, which can sometimes be observed.
Table 2: Key IR Absorption Bands for this compound Note: These are characteristic wavenumber ranges for the specified functional groups.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amide & Hydroxyl | N-H and O-H stretch | 3200 - 3500 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Carbonyl (Dioxo, Amide) | C=O stretch | 1650 - 1750 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Molecular Rotational Resonance (MRR) Spectroscopy for Isomeric and Deuterated Compounds
Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique that provides unambiguous structural information about molecules, including isomers, without the need for chromatography. brightspec.comresearchgate.net It is exceptionally sensitive to the three-dimensional mass distribution of a molecule, making it an ideal tool for distinguishing between stereoisomers and isotopologues like this compound. researchgate.netnih.gov
MRR spectroscopy measures the transitions between quantized rotational energy levels of a molecule. nih.gov These transitions are highly specific to the molecule's moments of inertia, which are determined by its precise atomic arrangement. nih.gov Consequently, different isomers, which have different 3D structures, will have distinct rotational spectra. brightspec.com This high resolution and sensitivity allow for the direct identification and quantification of individual isomers within a complex mixture, eliminating the need for time-consuming separation method development. rsc.orgacs.org
Recent advances in chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy have revitalized MRR, making it more accessible for routine pharmaceutical analysis. brightspec.comnih.gov Modern MRR instruments can provide results in minutes, streamlining workflows and accelerating analysis. brightspec.com
MRR is particularly valuable for characterizing synthetic intermediates and monitoring reactions in real-time. acs.org It can be used for the direct analysis of crude reaction mixtures to identify and quantify regioisomers and other structurally similar molecules without purification or the need for reference standards. rsc.orgresearchgate.net
For stereochemical identification, a technique known as "chiral tag" MRR spectroscopy is employed. acs.orgresearchgate.net In this method, the analyte is complexed with a chiral molecule of a known absolute configuration. This forms two diastereomeric complexes that, having different shapes, are easily distinguished by their unique rotational spectra. nih.gov This approach allows for the confident determination of absolute stereochemistry and the measurement of enantiomeric excess. researchgate.net It is especially powerful for analyzing "enantioisotopomers"—molecules that are chiral solely due to isotopic substitution, a category that includes this compound. acs.orgnih.gov
Molecular and Biochemical Interaction Studies in Vitro Focus
Enzyme Binding and Inhibition Kinetics in Cell-Free Systems
In vitro studies are fundamental in characterizing the interaction of a drug with its target enzyme. For dolutegravir (B560016), these studies have elucidated its high potency and specific binding to the HIV-1 integrase enzyme.
Quantitative Assessment of In Vitro Binding Affinities
Dolutegravir exhibits a strong binding affinity for the HIV-1 integrase enzyme. It demonstrates a preferential binding to human serum albumin (HSA), with two distinct classes of albumin sites. nih.govasm.orgresearchgate.net This high level of protein binding is a significant factor in its pharmacokinetic profile. researchgate.net Studies have also characterized its binding to human alpha-1-acid glycoprotein (B1211001) (HAAG), which shows an atypical nonlinear binding pattern. nih.govasm.org The dissociation of dolutegravir from the integrase-DNA complex is significantly slower compared to other integrase inhibitors like raltegravir (B610414) and elvitegravir, which contributes to its potent antiviral activity and high barrier to resistance. nih.govasm.org
Elucidation of Enzyme Kinetic Parameters (e.g., IC50 values against specific enzymes)
The inhibitory activity of dolutegravir against the HIV-1 integrase enzyme has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In cell-free strand transfer assays, dolutegravir exhibits a potent IC50 of 2.7 nM. nih.govmedchemexpress.com Its in vitro half-maximal effective concentration (EC50) against HIV-1 in peripheral blood mononuclear cells is 0.51 nM. nih.gov Furthermore, the protein-adjusted 90% inhibitory concentration (IC90) for wild-type virus is 0.064 µg/ml. unc.edudrugbank.comnih.gov Dolutegravir also maintains high potency against HIV-1 variants with mutations that confer resistance to other integrase inhibitors, such as Y143R, N155H, and G140S/Q148H, with EC50 values ranging from 3.6 to 5.8 nM. medchemexpress.comnih.gov
Table 1: In Vitro Inhibitory Activity of Dolutegravir
| Parameter | Value | Cell/System |
|---|---|---|
| IC50 (Strand Transfer) | 2.7 nM | Cell-Free |
| EC50 (Wild-Type HIV-1) | 0.51 nM | PBMC |
| Protein-Adjusted IC90 | 0.064 µg/ml | In Vitro |
| EC50 (Y143R mutant) | 3.6 nM | In Vitro |
| EC50 (N155H mutant) | 5.8 nM | In Vitro |
| EC50 (G140S/Q148H mutant) | 5.8 nM | In Vitro |
Substrate Specificity and Metabolic Pathway Elucidation (In Vitro)
Understanding the metabolic fate of a drug is critical for predicting its interactions and ensuring its efficacy. In vitro systems have been instrumental in identifying the enzymes and transporters involved in dolutegravir's biotransformation and disposition.
Identification of Metabolic Enzymes Involved in Dolutegravir Biotransformation (e.g., UGT1A1, CYP3A4, CYP1A1, CYP1B1)
The primary metabolic pathway for dolutegravir is glucuronidation, predominantly mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). unc.edunih.govnih.govresearchgate.netnih.govnih.govnih.govsemanticscholar.orgnatap.org A minor metabolic pathway involves oxidation by cytochrome P450 3A4 (CYP3A4). unc.edunih.govnih.govresearchgate.netnih.govnih.govnatap.org Other enzymes such as UGT1A3 and UGT1A9 are considered to have only minor roles in its metabolism. nih.govresearchgate.net Studies have indicated that dolutegravir does not significantly inhibit or induce other CYP enzymes such as CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, and 2D6, or UGT2B7 in vitro, suggesting a low potential for clinically significant drug-drug interactions mediated by these enzymes. nih.govresearchgate.net
Characterization of In Vitro Metabolites and Their Formation Pathways using Deuterated Tracers
Studies utilizing radiolabeled ([14C]) dolutegravir have been crucial in elucidating its metabolic pathways. nih.govresearchgate.netnih.gov The main metabolite identified in plasma and urine is an inactive ether glucuronide, formed via UGT1A1. nih.govresearchgate.netnih.gov Another minor biotransformation product results from oxidation by CYP3A4. nih.govresearchgate.netnih.gov While the specific use of "Dolutegravir-d3 SR Isomer" as a tracer in published metabolic studies is not detailed, deuterated compounds are standard tools in drug metabolism research to facilitate the identification and quantification of metabolites using mass spectrometry.
Investigation of Drug Transporter Substrate and Inhibition Profiles in Recombinant Systems (e.g., P-gp, BCRP, OCT2, OATP1B1/3, MRP2)
In vitro studies using recombinant systems have shown that dolutegravir is a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). nih.govresearchgate.net However, due to its high intrinsic membrane permeability, the impact of these transporters on its intestinal absorption is limited. nih.gov Dolutegravir has demonstrated little to no in vitro inhibition of P-gp, BCRP, multidrug resistance protein 2 (MRP2), organic anion transporting polypeptide 1B1/3 (OATP1B1/3), and organic cation transporter 1 (OCT1), with IC50 values greater than 30 µM. nih.govresearchgate.net In contrast, dolutegravir is an inhibitor of the renal organic cation transporter 2 (OCT2), with an IC50 of 1.9 µM. nih.govresearchgate.net This inhibition of OCT2 provides a mechanistic explanation for the modest, non-pathological increases in serum creatinine (B1669602) observed in some patients treated with dolutegravir. unc.edunih.govnih.govnatap.orgresearchgate.net
Table 2: In Vitro Transporter Interaction Profile of Dolutegravir
| Transporter | Interaction | IC50 Value |
|---|---|---|
| P-glycoprotein (P-gp) | Substrate | > 30 µM (inhibition) |
| Breast Cancer Resistance Protein (BCRP) | Substrate | > 30 µM (inhibition) |
| Organic Cation Transporter 2 (OCT2) | Inhibitor | 1.9 µM |
| Multidrug Resistance Protein 2 (MRP2) | No significant inhibition | > 30 µM |
| Organic Anion Transporting Polypeptide 1B1/3 (OATP1B1/3) | No significant inhibition | > 30 µM |
| Organic Cation Transporter 1 (OCT1) | No significant inhibition | > 30 µM |
Structural Biology of Dolutegravir-Enzyme Complexes
The three-dimensional architecture of dolutegravir in complex with its target enzyme, HIV-1 integrase (IN), provides critical insights into its mechanism of action and high barrier to resistance. Understanding these structural details at a molecular level is fundamental to appreciating its efficacy as an integrase strand transfer inhibitor (INSTI).
Crystallographic Studies of Molecular Interactions with Target Enzymes (e.g., HIV-1 Integrase)
Direct crystallographic data for the deuterated form, Dolutegravir-d3, is not available, as its binding mechanism is identical to that of dolutegravir. Structural studies, therefore, utilize dolutegravir to elucidate the binding mode. Due to challenges in crystallizing the HIV-1 integrase complex (intasome), the prototype foamy virus (PFV) intasome is often used as a surrogate in structural studies because of the high degree of sequence identity within the active sites. nih.gov
Crystal structures have successfully revealed how dolutegravir binds within the active site of the integrase enzyme, specifically at the interface with the viral DNA end. nih.gov These studies show that INSTIs only bind to the integrase active site when the enzyme is engaged with the viral DNA. nih.gov The structure of the wild-type PFV intasome bound to dolutegravir has been determined at a resolution of 2.49 Å. nih.gov More recently, advancements in cryogenic electron microscopy (cryo-EM) have enabled the structural determination of dolutegravir bound to drug-resistant HIV-1 intasomes at resolutions better than 3 Å. rcsb.orgnih.gov
These structural analyses provide a detailed snapshot of the inhibitor's orientation and its interactions with both the enzyme and the viral DNA substrate, forming the basis for understanding its potent inhibitory activity. nih.govnih.gov
| PDB ID | Enzyme Complex | Method | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Not specified in results | Wild-Type Prototype Foamy Virus (PFV) Intasome + Dolutegravir | X-ray Crystallography | 2.49 | Revealed the binding mode of DTG in the active site, coordinating Mg²⁺ ions. nih.gov |
| 8FND | E138K HIV-1 Intasome + Dolutegravir | Cryo-Electron Microscopy | 3.00 | Provided structural insights into mechanisms of drug resistance. rcsb.org |
Ligand-Protein Interaction Analysis at the Atomic Level
At the atomic level, dolutegravir's interaction with the HIV-1 integrase active site is characterized by a highly specific and stable binding mode. The common pharmacophore for INSTIs includes a triad (B1167595) of coplanar heteroatoms that chelate a pair of divalent metal ions, typically magnesium (Mg²⁺), in the enzyme's active site. nih.gov
Dolutegravir binds to the intasome active site with its three coplanar oxygen atoms coordinating two Mg²⁺ cations. nih.govresearchgate.net These cations are essential for the catalytic activity of integrase and are bridged by the inhibitor. The metal ions are further coordinated by a highly conserved triad of acidic residues in the integrase active site: D64, D116, and E152 (based on HIV-1 integrase numbering). researchgate.net This chelation is a critical component of the inhibitory mechanism, effectively blocking the strand transfer reaction. nih.govresearchgate.net
Beyond metal chelation, dolutegravir's structure allows for additional stabilizing interactions. The extended and flexible linker connecting the metal-chelating core to the halobenzyl group is a key feature. nih.govresearchgate.net This allows the difluorophenyl ring to extend deeper into the pocket vacated by the displaced viral DNA base, leading to more intimate and extensive contacts with the viral DNA compared to first-generation inhibitors. nih.gov This enhanced interaction contributes to dolutegravir's high potency and its robust resistance profile, as it can subtly readjust its position and conformation in response to structural changes in the active sites of resistant integrase variants. nih.gov
| Interaction Type | Dolutegravir Moiety | Integrase/DNA Component | Significance |
|---|---|---|---|
| Metal Chelation | Three coplanar oxygen atoms | Two Mg²⁺ ions and active site residues (D64, D116, E152) | Primary mechanism of action, blocks the catalytic strand transfer step. nih.govresearchgate.net |
| Hydrophobic Interactions/Van der Waals Contacts | Difluorophenyl ring | Pocket vacated by displaced viral DNA base | Enhances binding affinity and potency. nih.gov |
| Conformational Flexibility | Linker region | Active site of mutant IN variants | Allows adaptation to mutations, contributing to a high barrier to resistance. nih.gov |
Computational and Theoretical Chemistry of Dolutegravir and Its Isomers
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and development.
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.com For dolutegravir (B560016) and its isomers, ligand-based pharmacophore models are developed by superimposing a set of active molecules and extracting the common chemical features that are critical for their interaction with the target, HIV-1 integrase. mdpi.comfrontiersin.orgnih.gov
These models typically highlight key pharmacophoric features, including:
Hydrogen Bond Acceptors (HBAs) and Donors (HBDs): Essential for forming directional hydrogen bonds with the amino acid residues in the active site of the integrase enzyme.
Hydrophobic (HY) regions: Important for van der Waals interactions with nonpolar residues.
Aromatic (AR) rings: Capable of engaging in π-π stacking interactions.
Metal Chelating Features: A critical component for integrase inhibitors like dolutegravir, which coordinate with magnesium ions in the enzyme's active site.
The development of these models allows for the virtual screening of large compound libraries to identify novel molecules with the potential for similar bioactivity. dovepress.comfrontiersin.orgnih.gov While specific pharmacophore models for the Dolutegravir-d3 SR isomer are not extensively detailed in publicly available literature, the general pharmacophore for dolutegravir serves as a valid template for its isomers.
Receptor-based molecular docking studies have been extensively employed to elucidate the binding mechanism of dolutegravir to its target, the HIV-1 integrase enzyme. researchgate.netnih.gov These studies utilize the three-dimensional crystal structure of the integrase, often in complex with viral DNA, to predict the binding pose and affinity of dolutegravir and its isomers. asm.orgresearchgate.netnih.gov
The process involves placing the ligand (dolutegravir or its isomer) into the binding site of the receptor (HIV-1 integrase) and evaluating the likelihood of the resulting complex's stability. A scoring function is used to rank the different binding poses, with lower scores generally indicating a more favorable interaction. nih.gov These simulations have been crucial in understanding how dolutegravir effectively inhibits the strand transfer reaction catalyzed by the integrase. researchgate.netnih.gov
Table 1: Key Parameters in Molecular Docking of Dolutegravir with HIV-1 Integrase
| Parameter | Description |
| Receptor | HIV-1 Integrase, often a homology model based on the prototype foamy virus (PFV) intasome. asm.org |
| Ligand | Dolutegravir and its stereoisomers. |
| Software | AutoDock, SMINA, and other similar programs are commonly used for these simulations. nih.govnih.gov |
| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the receptor. |
Molecular docking simulations predict that dolutegravir binds in the active site of HIV-1 integrase, in close proximity to the two catalytic magnesium ions. nih.govplos.org The key interactions that stabilize this binding include:
Chelation of Magnesium Ions: The three coplanar oxygen atoms in the metal-chelating core of dolutegravir coordinate with the two Mg2+ ions in the active site. nih.govplos.orgnih.gov
Hydrogen Bonding: Dolutegravir forms hydrogen bonds with several key amino acid residues within the integrase active site.
π-π Stacking: The aromatic rings of dolutegravir can engage in π-π stacking interactions with residues such as Y143. asm.orgnih.gov
Van der Waals Interactions: The difluorophenyl ring and other hydrophobic parts of the molecule form van der Waals contacts with the surrounding residues. nih.gov
Table 2: Predicted Interactions between Dolutegravir and HIV-1 Integrase
| Interaction Type | Interacting Residues in HIV-1 Integrase |
| Metal Chelation | Catalytic Mg2+ ions nih.govplos.org |
| Hydrogen Bonding | DDE motif residues (e.g., Asp65, Asp116, Glu152) nih.gov |
| π-π Stacking | Y143 asm.org |
| Polar Interactions | THY11, GUA22 (DNA residues) nih.govplos.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of molecules and their complexes over time. These simulations are invaluable for understanding the behavior of dolutegravir and its isomers at an atomic level.
Dolutegravir possesses chiral centers, leading to the existence of stereoisomers. scholarsresearchlibrary.com MD simulations can be employed to explore the conformational landscape of these isomers and assess their relative stabilities. chemrxiv.org By simulating the behavior of each isomer in a solvent environment, researchers can identify the most probable and energetically favorable conformations.
The stereochemistry of a drug can significantly influence its pharmacological properties. chemrxiv.org For dolutegravir, the specific arrangement of atoms in three-dimensional space dictates how well it fits into the active site of HIV-1 integrase. While detailed conformational analyses of the this compound are not widely published, such studies would be critical in confirming that this specific isomer maintains the optimal conformation for binding to the target enzyme.
MD simulations of the HIV-1 integrase-dolutegravir complex have provided crucial insights into the stability of this interaction and the mechanism of drug resistance. nih.gov These simulations show that dolutegravir forms a stable and long-lasting complex with the wild-type enzyme. researchgate.netnih.gov
Kinetic studies have demonstrated that dolutegravir has a significantly longer dissociative half-life from the integrase-DNA complex compared to earlier generation integrase inhibitors like raltegravir (B610414) and elvitegravir. researchgate.netnih.govsemanticscholar.org This prolonged binding is a key factor in its high barrier to resistance. researchgate.netnih.gov MD simulations can help to elucidate the molecular interactions responsible for this slow dissociation rate.
Furthermore, MD simulations have been used to study the effects of resistance-associated mutations in the integrase enzyme. nih.gov These simulations can reveal how mutations alter the conformation of the active site, leading to a decrease in the binding affinity of dolutegravir and ultimately, drug resistance. nih.govrcsb.orgnih.gov For instance, the G140S mutation has been shown through simulations to have a significant impact on the stability of the protein and the binding of dolutegravir. nih.gov
Table 3: Dissociative Half-lives of Integrase Inhibitors from Wild-Type Integrase-DNA Complexes
| Integrase Inhibitor | Dissociative Half-life (t1/2) |
| Dolutegravir | 71 hours nih.gov |
| Raltegravir | Significantly shorter than Dolutegravir researchgate.netnih.gov |
| Elvitegravir | Significantly shorter than Dolutegravir researchgate.netnih.gov |
Investigation of Structural Changes Induced by Ligand Binding or Mutations
The interaction between Dolutegravir and the HIV-1 integrase (IN) active site is a dynamic process influenced by the protein's conformation and the presence of mutations. Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the structural changes that occur upon ligand binding and in response to resistance-associated mutations (RAMs). These simulations reveal that Dolutegravir possesses the ability to subtly readjust its position and conformation within the active site, a flexibility that is crucial for its high genetic barrier to resistance. nih.gov
Mutations within the integrase enzyme can induce significant structural disturbances that affect drug binding affinity. nih.govresearchgate.net For instance, mutations such as G140S can alter the stability and flexibility of the protein structure. nih.govbiorxiv.org MD simulations have shown that the G140S mutation has the most significant impact on the HIV-1 subtype C integrase protein structure and its binding to Dolutegravir. nih.gov This particular mutation can lead to weaker non-bonded interaction energy and binding free energy, suggesting a reduced binding affinity compared to the wild-type (WT) enzyme. nih.gov In some simulations, the G140S mutation was observed to cause the expulsion of the Dolutegravir molecule from the active site. biorxiv.org
Other key mutations, including E92Q and Y143R, also result in weaker binding energy values, further indicating a decrease in binding affinity. nih.gov These computational findings are critical for understanding the structural basis of drug resistance. The functional mechanism of integrase inhibitors like Dolutegravir involves binding to the essential magnesium ions in the catalytic site, which displaces a reactive viral DNA base and halts the integration process. biorxiv.orgnih.gov Mutations can alter the geometry of this catalytic pocket, imposing an energetic penalty that must be overcome for the inhibitor to bind effectively. nih.gov
The table below summarizes the computational findings on the structural impact of key HIV-1 integrase mutations on protein stability and interaction with Dolutegravir.
| Mutation | Effect on Protein Stability (ΔΔG) | Impact on Protein Structure | Effect on Dolutegravir Binding |
|---|---|---|---|
| G140S | Stabilizing | Affects structural stability and increases flexibility | Reduced binding affinity; may lead to expulsion from the active site |
| E92Q | Destabilizing | Induces structural changes in the active site | Reduced binding affinity |
| Y143R | Neutral | Induces structural changes in the active site | Reduced binding affinity |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like the this compound at an electronic level. mdpi.com These methods allow for accurate predictions of molecular structures and properties, providing insights that are complementary to experimental data. mdpi.com
Prediction of Spectroscopic Properties (e.g., vibrational frequencies, rotational constants)
Quantum chemistry provides a framework for the ab initio prediction of various spectroscopic properties. Methods like DFT and Hartree-Fock (HF), often using basis sets such as 6-31G*, can be employed to calculate the infrared (IR) spectrum of a molecule by determining its harmonic vibrational frequencies. mdpi.comscience.gov The calculated frequencies correspond to the energy required for specific bond stretches, bends, and twists, which are unique to the molecule's structure and isotopic composition. For complex molecules, calculated vibrational frequencies are often scaled by a set of factors to better match experimental results. researchgate.net
Similarly, rotational constants (A, B, C), which are related to the molecule's moments of inertia, can be derived from the optimized molecular geometry. These constants are fundamental in microwave spectroscopy and provide precise information about the molecule's three-dimensional structure. While specific computational studies on the this compound are not widely published, the theoretical framework for these predictions is well-established.
The following table illustrates the type of spectroscopic data that can be generated for the this compound using DFT calculations.
| Property | Description | Predicted Value (Illustrative) |
|---|---|---|
| Vibrational Frequency (C=O stretch) | Frequency of the carbonyl group stretching vibration | ~1650-1700 cm-1 |
| Vibrational Frequency (C-D stretch) | Frequency of the carbon-deuterium bond stretching vibration | ~2100-2200 cm-1 |
| Rotational Constant A | Related to the moment of inertia about the principal axis A | Value in GHz |
| Rotational Constant B | Related to the moment of inertia about the principal axis B | Value in GHz |
| Rotational Constant C | Related to the moment of inertia about the principal axis C | Value in GHz |
Analysis of Isotopic Effects on Molecular Structure and Bonding
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), introduces subtle but measurable changes in molecular structure and bonding, known as isotope effects. researchgate.net These effects can be analyzed in detail using quantum chemical calculations. jsps.go.jp The primary origin of these structural changes is the difference in zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE than a C-H bond, making the C-D bond effectively stronger and slightly shorter.
Advanced computational methods can treat the quantum nature of protons and deuterons directly, allowing for the quantification of these changes. chemrxiv.org Calculations can predict the slight contraction of C-D bond lengths and minor alterations in adjacent bond angles compared to the non-deuterated analogue. These geometric changes, in turn, influence other properties, including vibrational frequencies and NMR chemical shifts. researchgate.net The analysis of deuterium isotope effects on ¹³C NMR chemical shifts, for example, is a known tool for studying molecular structure and hydrogen bonding. researchgate.net This effect arises because nuclear magnetic shielding depends on the vibrationally averaged bond lengths and angles. researchgate.net
Energetic and Electronic Property Characterization of Isomeric Forms
Dolutegravir has two chiral centers, leading to four possible stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS). The biologically active form is the (4R,12aS) isomer. The specified "SR isomer" would correspond to one of the other three diastereomers or enantiomers. Computational chemistry can be used to characterize and compare the energetic and electronic properties of these different isomeric forms.
By calculating the total electronic energy or, more accurately, the Gibbs free energy of each isomer, their relative thermodynamic stabilities can be determined. Such calculations can explain why one stereoisomer is preferred in a synthetic route or why it exhibits optimal binding, as an unfavorable steric position can drastically reduce biological activity. acs.org
Furthermore, electronic properties derived from quantum calculations provide deep insights into the reactivity and interaction potential of each isomer. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are indicators of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Other properties like the molecular electrostatic potential (MEP) map and dipole moment help in understanding how the isomers will interact with their biological target and surrounding solvent molecules.
The table below conceptualizes the comparison of properties between different Dolutegravir isomers that can be obtained via DFT calculations.
| Property | (4R,12aS) Isomer (Active) | SR Isomer (Inactive) | Significance |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 (Reference) | > 0 | Indicates relative thermodynamic stability |
| HOMO-LUMO Gap (eV) | Value (e.g., ~4.5 eV) | Slightly different value | Relates to chemical reactivity and kinetic stability |
| Dipole Moment (Debye) | Value | Different magnitude/vector | Influences solubility and non-bonded interactions |
| Binding Energy to Integrase (kcal/mol) | More negative (stronger binding) | Less negative (weaker binding) | Correlates with biological activity |
Applications of Dolutegravir D3 Sr Isomer in Research Methodologies
Role as a Reference Standard for Chiral Purity and Content Determination
Dolutegravir (B560016) possesses two chiral centers, leading to the possibility of four stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS). The therapeutically active form is the (4R,12aS) isomer. The other isomers, including the (4S,12aR) or "SR" enantiomer, are considered impurities. Therefore, controlling the chiral purity of the active pharmaceutical ingredient (API) is a critical aspect of quality control.
The Dolutegravir-d3 SR Isomer is used as a reference standard in the development and validation of analytical methods designed to separate and quantify these stereoisomers. synzeal.com Its primary role is to unequivocally identify the peak corresponding to the SR isomer in a chromatogram, ensuring the method's specificity. By using a defined concentration of the SR isomer standard, analysts can accurately quantify its presence as a chiral impurity in batches of the Dolutegravir API.
High-performance liquid chromatography (HPLC) methods, particularly those employing chiral columns like Chiralpak IF-3, are developed to achieve separation of all optical isomers. The SR isomer reference standard is essential for validating these methods according to regulatory guidelines such as those from the International Council for Harmonisation (ICH), confirming parameters like specificity, accuracy, and precision for the quantification of undesired optical isomers.
Utility in Quantitative Analytical Method Development and Validation (e.g., for related substances)
Beyond chiral purity, the development of robust analytical methods is necessary to identify and quantify all potential process-related impurities and degradation products of Dolutegravir. Isotopically labeled standards, such as Dolutegravir-d3, and specific isomer standards are instrumental in this process.
In quantitative method development, such as reverse-phase HPLC (RP-HPLC), these standards are used to:
Confirm Peak Identity : Spiking a sample with the Dolutegravir SR Isomer standard helps to confirm the retention time and identity of this specific impurity among other related substances.
Validate Method Specificity : It demonstrates that the analytical method can distinguish the active ingredient from its isomers and other impurities without interference.
Assess Accuracy and Precision : The standard is used to prepare samples with known concentrations of the impurity to test the method's accuracy (recovery) and precision (repeatability). For instance, accuracy is often determined by spiking the main compound with the impurity at various concentration levels (e.g., LOQ, 50%, 100%, 150%) and measuring the recovery, which should fall within a predefined range (e.g., 80.0% to 120.0%).
The table below summarizes typical validation parameters assessed using isomer standards in an HPLC method for Dolutegravir.
| Validation Parameter | Purpose | Typical Finding |
|---|---|---|
| Specificity | Ensures the method can separate and quantify the SR isomer from other isomers and impurities. | The peak for the SR isomer is well-resolved from the main Dolutegravir peak and other impurities. |
| Linearity | Demonstrates a direct proportional relationship between the concentration of the isomer and the analytical response. | Correlation coefficient (r²) found to be >0.99 for optical isomers over a given concentration range. |
| Accuracy (Recovery) | Measures the closeness of the test results to the true value by spiking samples with known amounts of the isomer. | Recovery values typically fall within an acceptance criterion of 80.0% to 120.0%. |
| Precision | Assesses the degree of agreement among individual test results when the method is applied repeatedly. | The Relative Standard Deviation (%RSD) for measurements is typically below 3.0%. |
| Limit of Quantitation (LOQ) | Determines the lowest amount of the isomer that can be quantitatively determined with suitable precision and accuracy. | The method is shown to be sensitive enough to quantify impurities at specified low levels (e.g., 0.15% of the API concentration). |
Application in In Vitro Metabolic Stability and Pathway Tracing Studies
Deuterium-labeled compounds like Dolutegravir-d3 are widely used in drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.com The heavier isotope (deuterium) does not typically alter the compound's biological activity but makes it distinguishable from its non-labeled counterpart by mass spectrometry. This allows it to be used as an internal standard for precise quantification in biological matrices or as a tracer to investigate metabolic pathways.
In vitro metabolic stability assays are crucial for predicting a drug's behavior in the body. nuvisan.com These assays incubate the drug with liver fractions (like microsomes or S9) or hepatocytes, which contain drug-metabolizing enzymes. nuvisan.com By monitoring the disappearance of the parent drug over time, researchers can calculate its metabolic half-life and intrinsic clearance. nuvisan.com
The primary metabolic pathways for Dolutegravir involve glucuronidation, mediated mainly by the UGT1A1 enzyme, and to a lesser extent, oxidation by cytochrome P450 (CYP) 3A4. clinpgx.org More recent studies have also identified CYP1A1 and CYP1B1 as enzymes involved in the formation of certain metabolites. nih.govnih.gov Dolutegravir-d3 can be used in such in vitro systems to trace the formation of these metabolites and accurately quantify them, aiding in the complete characterization of the drug's metabolic profile.
The main known metabolic transformations of Dolutegravir are outlined below.
| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite Type |
|---|---|---|
| Glucuronidation | UGT1A1 (major), UGT1A3, UGT1A9 (minor) | Dolutegravir-glucuronide clinpgx.orgresearchgate.net |
| Oxidation | CYP3A4 (notable pathway) | Oxidative metabolites clinpgx.org |
| N-dealkylation | CYP1A1, CYP1B1 | M1 (N-dealkylated metabolite) nih.govnih.gov |
| Aldehyde Formation | CYP1A1, CYP1B1 | M4 and M5 (aldehyde metabolites) nih.govnih.gov |
Preclinical Radiolabeling and Imaging Research
To understand how a drug distributes throughout the body, particularly to sites of viral reservoirs in HIV research, radiolabeled analogs are synthesized for use in imaging techniques like Positron Emission Tomography (PET). nih.govmdpi.comnih.gov For Dolutegravir, an analog labeled with fluorine-18 ([18F]Dolutegravir) has been developed. mdpi.comnih.gov
The synthesis of [18F]Dolutegravir is a complex, multi-step process. One improved, automated approach involves a two-step radiosynthesis using a trimethyltin precursor. nih.gov This process includes a copper-mediated radiofluorination followed by a deprotection step to yield the final product. nih.gov The entire synthesis is often automated on a synthesizer module to ensure reproducibility and radiation safety, making it suitable for clinical applications. nih.govmdpi.com
Characterization and quality control of the final [18F]Dolutegravir product are critical to ensure it is safe and effective for imaging studies. acs.org This involves a battery of tests compliant with pharmacopeia guidelines.
The table below summarizes the key outcomes and quality control parameters from an improved, automated radiosynthesis of [18F]Dolutegravir. nih.govacs.org
| Parameter | Result/Specification |
|---|---|
| Synthesis Time | ~90 minutes nih.gov |
| Radiochemical Yield | 20 ± 5% (decay-corrected) nih.gov |
| Molar Activity (MA) | 59 ± 2 GBq/μmol nih.govacs.org |
| Radiochemical Purity | >95% acs.org |
| Chemical Purity | >95% acs.org |
| pH | ~6.2 acs.org |
| Residual Solvents | Compliant with European Pharmacopoeia specifications acs.org |
| Sterility & Endotoxins | Passes required tests for human application nih.govacs.org |
Once synthesized, radiolabeled tracers like [18F]Dolutegravir are used in preclinical animal models (e.g., mice, non-human primates) to study the drug's distribution. nih.govresearchgate.netnih.gov After administration of the tracer, PET imaging can provide a dynamic, whole-body view of where the drug accumulates. mdpi.comnih.gov
These in vivo imaging studies are often complemented by ex vivo tissue analysis. In these studies, tissues are collected from various organs and body sites after a set time, and the concentration of the radiotracer is measured. aidsmap.com This provides highly specific quantitative data on drug distribution.
Studies in mice and analyses of tissue from human donors have revealed that Dolutegravir distribution varies significantly across different body compartments. researchgate.netnih.govaidsmap.com
High Concentrations : The highest concentrations are typically found in the digestive tract, liver, kidneys, and spleen. nih.govaidsmap.com
Low Concentrations : The brain and central nervous system (CNS) show much lower concentrations, likely due to the blood-brain barrier. nih.govaidsmap.com
This research is vital for understanding whether therapeutic concentrations of the drug can reach HIV sanctuary sites, such as the CNS and lymphatic tissues, which is a key question in developing strategies for an HIV cure. nih.govresearchgate.net
The following table shows representative data on Dolutegravir tissue distribution from a study in human donors. aidsmap.com
| Tissue/Body Site | Average Drug Concentration (ng/g) |
|---|---|
| Intestines & Spleen | 514 to 945 |
| Kidneys & Liver | 514 to 945 |
| Central Nervous System (CNS) | 24 to 63 |
Future Research Directions and Unexplored Avenues
Development of Next-Generation Stereoselective Synthetic Pathways for Deuterated Isomers
The synthesis of a single, specific deuterated stereoisomer like Dolutegravir-d3 SR Isomer presents a significant chemical challenge. Current synthetic routes for dolutegravir (B560016) and its analogs, while effective, may not be readily adaptable for producing isotopically labeled compounds with high stereochemical purity. Future research must therefore focus on developing novel, highly efficient, and stereoselective synthetic pathways.
Key research objectives in this area include:
Asymmetric Catalysis: The development of new chiral catalysts and ligands is paramount for controlling the formation of specific stereocenters. Research into catalysts that can facilitate the stereoselective introduction of deuterium-labeled functional groups will be crucial.
Flow Chemistry: Continuous flow manufacturing processes offer enhanced control over reaction parameters, which can be leveraged to improve stereoselectivity and yield. illinois.edu Developing a stereoselective flow synthesis for dolutegravir intermediates could reduce costs and increase availability. illinois.edu
Enzymatic Synthesis: Biocatalysis, using enzymes to perform specific chemical transformations, offers unparalleled stereoselectivity. Exploring enzymatic pathways for the synthesis of deuterated chiral building blocks could provide a more sustainable and precise manufacturing route.
Impurity Synthesis and Control: The synthesis and characterization of potential diastereoisomeric impurities are essential for improving the quality standards of dolutegravir. patsnap.com Future synthetic methods must not only produce the desired isomer but also minimize the formation of related impurities. researchgate.netnih.gov
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Advantages | Challenges | Future Research Focus |
| Asymmetric Catalysis | High stereocontrol, broad applicability | Catalyst cost and sensitivity, optimization required | Design of novel, robust catalysts for deuteration |
| Flow Chemistry | Precise process control, improved safety and yield | High initial setup cost, requires process optimization | Integration of real-time monitoring and control illinois.edu |
| Enzymatic Synthesis | Exceptional stereoselectivity, green chemistry | Enzyme stability and availability, substrate specificity | Enzyme engineering and discovery for specific deuterated substrates |
Integration of Artificial Intelligence and Machine Learning in Isomer Characterization and Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize many aspects of drug discovery and development, from target identification to toxicity prediction. premierscience.comnih.gov For deuterated isomers, these computational tools offer powerful new capabilities for characterization and prediction, accelerating research and reducing reliance on costly and time-consuming experimental work.
Future applications in this domain include:
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical and pharmacokinetic properties of novel deuterated isomers. chemrxiv.orgiapchem.orgresearchgate.net This includes predicting how the position of deuterium (B1214612) will affect metabolic stability, receptor binding affinity, and other critical drug attributes. nih.govpharmb.io
Isomer Differentiation: AI algorithms, particularly deep learning, can analyze complex spectroscopic data (e.g., NMR, Mass Spectrometry) to distinguish between closely related isomers and predict their structures. preprints.org This can augment traditional analytical methods and provide a higher degree of confidence in structural assignments.
Generative AI for Novel Structures: Generative AI models can design novel deuterated compounds de novo with desired pharmacological properties. nih.govopenmedicinalchemistryjournal.com These models can explore vast chemical spaces to identify new candidates that optimize the benefits of the kinetic isotope effect.
The integration of AI/ML into the development pipeline for compounds like this compound is a key area for future exploration.
| AI/ML Application | Potential Impact | Key Challenges |
| ADMET Prediction | Early identification of candidates with favorable pharmacokinetic profiles | Requirement for large, high-quality training datasets |
| Spectra Interpretation | Automated and accurate identification of isomers from complex data | Model interpretability and validation against experimental data |
| De Novo Design | Accelerated discovery of novel, optimized deuterated drug candidates | Ensuring synthetic feasibility of generated structures |
Advanced In Situ Spectroscopic Monitoring of Isomeric Transformations
Understanding and controlling the formation of a specific isomer during a chemical reaction requires real-time analytical tools. Process Analytical Technology (PAT), particularly advanced spectroscopic methods, allows for the in situ monitoring of chemical processes, providing critical insights into reaction kinetics and mechanisms. mdpi.comhovione.com
Future research should focus on the application of these techniques to monitor the stereoselective synthesis of deuterated compounds:
Raman Spectroscopy: This technique is highly sensitive to molecular vibrations and can differentiate between polymorphic forms and potentially isomers in real-time. mdpi.comhovione.comazom.comnottingham.ac.uk Low-frequency Raman spectroscopy, which probes intermolecular vibrations, may offer enhanced discriminative ability among isomers. researchgate.net
Chiral Spectroscopy: Techniques like time-resolved circular dichroism can provide real-time information on the chirality of molecules during a reaction. scitechdaily.comeurekalert.org Developing these methods to have the sensitivity for complex reaction mixtures is a key future goal. scitechdaily.comeurekalert.org
Microwave Spectroscopy: Fourier transform microwave (FTMW) spectroscopy is exceptionally sensitive to the three-dimensional structure of molecules and can be used to monitor chiral purity in reaction mixtures, making it a promising tool for continuous manufacturing processes. illinois.edu Molecular rotational resonance spectroscopy has already been successfully used to unambiguously determine the stereochemistry of a dolutegravir intermediate where NMR was inconclusive. illinois.edu
The ability to "watch" a reaction as it happens and see the desired isomer form is a powerful tool for process optimization and quality control.
| Spectroscopic Technique | Information Provided | Applicability to Isomer Synthesis |
| In Situ Raman | Real-time concentration, polymorphic form, molecular structure | Monitoring crystallization and polymorphic transitions mdpi.comhovione.comnottingham.ac.uk |
| Time-Resolved Circular Dichroism | Real-time changes in molecular chirality | Tracking stereochemical outcomes during asymmetric reactions scitechdaily.comeurekalert.org |
| Molecular Rotational Resonance | Unambiguous stereochemical identification, quantification | Quality control in continuous flow synthesis, definitive structure confirmation illinois.edu |
Deeper Exploration of Kinetic Isotope Effects in Biochemical Transformations
The fundamental rationale for using deuterated drugs is the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom can slow down the rate of a chemical reaction, particularly metabolic transformations catalyzed by enzymes like cytochrome P450. nih.govyoutube.com While the principle is well-established, a deeper understanding of the KIE in the specific context of Dolutegravir's metabolism is needed.
Unexplored avenues for research include:
Metabolic Pathway Elucidation: Precisely mapping how deuteration at specific sites on the dolutegravir molecule alters its metabolic fate. Dolutegravir is primarily metabolized by UGT1A1 and to a lesser extent by CYP3A4. nih.gov Future studies should investigate how the KIE influences the balance between these pathways.
Enzyme-Substrate Interactions: Using advanced modeling and experimental techniques to understand how the presence of deuterium affects the binding and catalytic processing of dolutegravir within the active sites of metabolic enzymes.
Predicting the Magnitude of KIE: Developing more accurate predictive models to estimate the magnitude of the KIE for different metabolic reactions. This would enable a more rational approach to selecting deuteration sites to achieve the desired pharmacokinetic profile. nih.govsemanticscholar.orgscilit.com The magnitude of the isotope effect is dependent on the position of deuteration and the specific CYP isoform involved. nih.gov
A thorough understanding of the KIE is critical for the rational design of next-generation deuterated drugs.
| Research Area | Key Question | Potential Outcome |
| Metabolic Profiling | Does deuteration shift metabolism from one pathway to another (metabolic switching)? | Improved prediction of drug-drug interactions and metabolite profiles nih.gov |
| Enzymology | How does a C-D bond versus a C-H bond alter the transition state energy within an enzyme's active site? | Fundamental insights for designing molecules with tailored metabolic rates |
| Quantitative KIE | Can we quantitatively predict the reduction in metabolic clearance for a given deuteration site? | More efficient drug design with fewer trial-and-error experiments |
Synergistic Application of Computational and Experimental Methodologies for Rational Design
The future of designing advanced therapeutic agents like specific deuterated isomers lies in the tight integration of computational and experimental approaches. nih.govopenmedicinalchemistryjournal.com This synergy allows for a "design-build-test-learn" cycle that is far more efficient than traditional methods. wiley.comgoogle.com
This synergistic approach would involve:
Computational Design: Using molecular modeling, virtual screening, and AI to identify and prioritize potential deuteration sites on the dolutegravir scaffold that are likely to produce a favorable change in pharmacokinetic properties. nih.govopenmedicinalchemistryjournal.com
Targeted Synthesis: Employing the advanced stereoselective synthetic pathways discussed previously to create the specific, computationally-designed deuterated isomers.
Experimental Validation: Testing the synthesized compounds in vitro and in vivo to measure their metabolic stability, potency, and other relevant properties.
Iterative Learning: Feeding the experimental results back into the computational models to refine their predictive accuracy, creating a virtuous cycle of improvement. nih.gov
This integrated workflow represents the most promising path toward the rational design of next-generation deuterated drugs with precisely tailored properties.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Dolutegravir-d3 SR Isomer in laboratory settings?
- Methodological Answer : this compound requires precautions to avoid inhalation of dust/particulates and skin/eye contact. Use nitrile gloves (tested for permeation resistance) and respiratory protection (e.g., FFP2 masks for low-exposure scenarios). Lab coats and eye protection are mandatory. Storage should adhere to OSHA HCS standards: keep containers sealed in dry, ventilated areas away from ignition sources .
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying structural isomers. For example, CH2CH2 bridge signals in NMR spectra can differentiate isomers, as demonstrated in paracyclophane synthesis studies. Cross-referencing with published spectral data ensures accuracy . Mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (e.g., SIR-d3) further validates isotopic purity .
Q. Which analytical techniques are suitable for separating this compound from its non-deuterated counterparts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is standard. For isomers with similar retention times, ion mobility spectrometry (IMS) provides rapid separation by leveraging differences in collision cross-sections, as shown in VOC isomer studies .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Molecular dynamics (MD) simulations using frameworks like ReaxFF predict low-energy isomer configurations and reaction pathways. For example, core-rotation isomerization in Au25(SR)18− clusters was identified via MD, reducing experimental trial-and-error. Density Functional Theory (DFT) further refines energy barriers for synthetic route optimization .
Q. What strategies mitigate assay interference when quantifying this compound in biological matrices?
- Methodological Answer : Deuterium-labeled internal standards (e.g., SIR-d3) minimize matrix effects in LC-MS/MS. Cross-reactivity studies using spiked controls (e.g., patient blood samples) assess interference from structural analogs. Adjusting extraction solvents (e.g., zinc sulfate/acetonitrile) improves specificity, as validated in immunosuppressant drug assays .
Q. How do storage conditions influence the long-term stability of this compound?
- Methodological Answer : Accelerated stability testing under varying temperatures and humidity levels identifies degradation pathways. For instance, hydrolytic degradation products (e.g., CO, HF) can be monitored via FTIR or GC-MS. Storage at -20°C in argon-purged vials is recommended for deuterated compounds to prevent isotopic exchange .
Q. What advanced chromatographic methods enhance isomer resolution for this compound?
- Methodological Answer : Multidimensional chromatography (GC×GC or LC×LC) coupled with multivariate curve resolution (MCR) improves peak separation. Temperature-programmed elution and carrier gas velocity adjustments, as tested with aldehyde oximes, resolve co-eluting isomers. Real-time monitoring via IMS-TOF systems (e.g., Vocus CI-IMS-TOF) offers faster analysis than GC .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported physicochemical properties of this compound?
- Methodological Answer : Cross-validate data using orthogonal techniques. For example, water solubility conflicts can be addressed via shake-flask experiments (UV spectrophotometry) versus computational predictions (LogP calculations). Peer-reviewed studies from authoritative databases (e.g., PubMed, CAS SciFinder) should be prioritized over vendor-supplied data .
Q. What experimental controls ensure reproducibility in isomer-specific pharmacokinetic studies?
- Methodological Answer : Use isotopic dilution assays with deuterated internal standards (e.g., SIR-d3) to correct for extraction efficiency. Include "pure solution" controls (aqueous/acetonitrile dilutions) and post-extraction spiked samples to quantify matrix effects. Replicate analyses (n ≥ 5) across independent batches reduce interpatient variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
